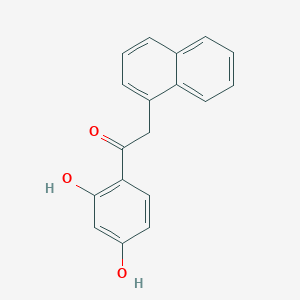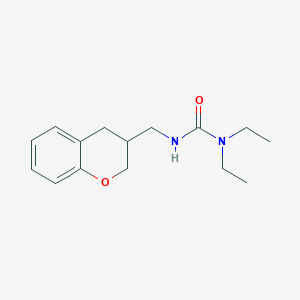
N'-(3,4-dihydro-2H-chromen-3-ylmethyl)-N,N-diethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chromene derivatives involves multi-component reactions, condensation, and redox reactions, providing high yields and demonstrating the versatility of chromene chemistry. For example, the redox reaction of 2-trifluoromethylchromones with ethyl mercaptoacetate yields dihydrothieno[2,3-c]chromen-4-ones, showcasing the reactive nature of chromene derivatives (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003). Additionally, one-pot synthesis methods have been developed for dihydropyrano[3,2-c]chromene derivatives using catalytic amounts of thiourea dioxide, highlighting efficient and eco-friendly approaches (Mansoor, Logaiya, Aswin, & Sudhan, 2015).
Molecular Structure Analysis
The molecular structure of chromene derivatives reveals insights into their stability and reactivity. For instance, crystal and molecular structure analyses of chromene compounds provide details on bond lengths, angles, and conformations, which are crucial for understanding their chemical behavior (Ashraf, Gainsford, & Kay, 2012).
Chemical Reactions and Properties
Chromene derivatives participate in a variety of chemical reactions, including cycloadditions, Mannich type reactions, and multi-component syntheses. These reactions not only expand the functional group diversity of chromene compounds but also enhance their utility in synthetic chemistry. For example, the Mannich type reaction in the synthesis of 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives illustrates the potential of chromene derivatives in organic synthesis (Zahiri & Mokhtary, 2015).
Physical Properties Analysis
The physical properties of chromene derivatives, such as melting points, solubility, and crystalline structure, are pivotal for their application in material science and pharmaceuticals. These properties are influenced by the molecular structure and substitution patterns on the chromene core.
Chemical Properties Analysis
The chemical properties of chromene derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are defined by their functional groups and molecular geometry. Studies on the reactivity descriptors and molecular docking provide insights into their potential as effective drugs, showcasing the versatility of chromene compounds in medicinal chemistry (Yadav, Kumar, Kumar, Brahmachari, & Misra, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-chromen-3-ylmethyl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-17(4-2)15(18)16-10-12-9-13-7-5-6-8-14(13)19-11-12/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSVINMUGDXRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1CC2=CC=CC=C2OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dihydro-2H-chromen-3-ylmethyl)-N,N-diethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629455.png)
![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5629457.png)
![6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5629463.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5629471.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidine](/img/structure/B5629472.png)
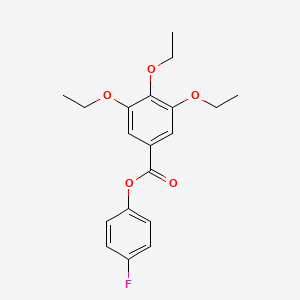
![6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5629481.png)

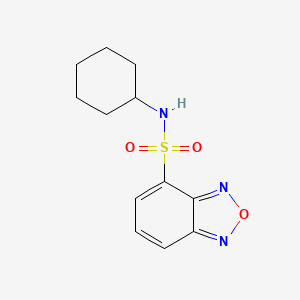
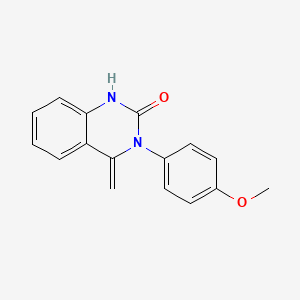
![3-methoxy-1-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5629513.png)
![1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-3-phenyl-4-imidazolidinone](/img/structure/B5629522.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5629531.png)
